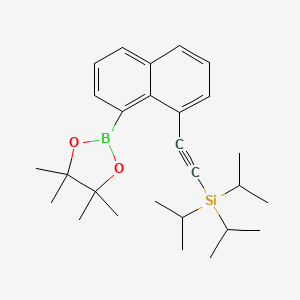

Triisopropyl((8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)silane

Description

Triisopropyl((8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)silane (CAS: 2621932-37-2) is a naphthalene-based boronic ester featuring a triisopropylsilyl-protected alkyne moiety. Its molecular formula is C₂₉H₄₂BFO₄Si (molecular weight: 512.54 g/mol) . The compound is synthesized via palladium-catalyzed Miyaura borylation, starting from a brominated naphthalene precursor and bis(pinacolato)diboron, achieving an 88% yield under optimized conditions (Pd(dppf)Cl₂ catalyst, K₂CO₃ base, toluene solvent, 80°C) . Key structural attributes include:

- A naphthalene backbone substituted with a methoxymethoxy group at position 6 and fluorine at position 2 .

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 8, enabling participation in Suzuki-Miyaura cross-coupling reactions .

- A triisopropylsilyl (TIPS)-ethynyl group at position 1, providing steric protection to the alkyne and enhancing stability .

Its primary application lies in medicinal chemistry and materials science as a versatile intermediate for constructing complex aromatic systems via cross-coupling reactions .

Properties

Molecular Formula |

C27H39BO2Si |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

tri(propan-2-yl)-[2-[8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]ethynyl]silane |

InChI |

InChI=1S/C27H39BO2Si/c1-19(2)31(20(3)4,21(5)6)18-17-23-14-11-13-22-15-12-16-24(25(22)23)28-29-26(7,8)27(9,10)30-28/h11-16,19-21H,1-10H3 |

InChI Key |

AJSZKHHZFFOKGF-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC=C3C#C[Si](C(C)C)(C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triisopropyl((8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)silane typically involves the following steps:

Formation of the naphthalene derivative: The naphthalene ring is first functionalized with a dioxaborolane group.

Attachment of the ethynyl group: An ethynyl group is then introduced to the naphthalene derivative.

Introduction of the triisopropylsilane moiety: Finally, the triisopropylsilane group is attached to the ethynyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Triisopropyl((8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)silane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Triisopropyl((8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)silane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in the development of fluorescent probes and sensors for biological imaging.

Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of Triisopropyl((8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)silane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations:

Naphthalene vs. However, this also increases molecular weight, which may affect solubility . Propargyl derivatives (e.g., C₁₉H₃₃BO₂Si) exhibit lower steric hindrance, favoring rapid coupling kinetics but reduced stability .

Silyl Protecting Groups :

- Triisopropylsilyl (TIPS) groups (e.g., target compound) offer superior steric protection compared to trimethylsilyl (TMS) analogs (e.g., C₁₇H₂₅BO₂Si), reducing undesired side reactions during storage or synthesis .

Substituent Effects :

- Fluorine and methoxymethoxy groups (e.g., ) modulate electronic properties and solubility. Fluorine enhances metabolic stability in pharmaceuticals, while methoxymethoxy improves polarity for aqueous-phase reactions .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling Efficiency:

- The target compound achieves >80% coupling efficiency with aryl halides under standard Pd catalysis (Pd(dppf)Cl₂, K₂CO₃, 80°C) .

- In contrast, phenyl-based trimethylsilyl analogs (e.g., C₁₇H₂₅BO₂Si) show lower reactivity (50–60% yields) due to reduced electron-withdrawing effects and weaker boron activation .

Stability Under Reaction Conditions:

- The TIPS group in the target compound prevents alkyne deprotection even at elevated temperatures (up to 130°C), whereas TMS-protected analogs undergo partial desilylation under similar conditions .

Physicochemical Properties

Biological Activity

Triisopropyl((8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)silane is a compound that has garnered attention in the field of organic chemistry due to its unique structure and potential applications in biological systems. This article delves into its biological activity, synthesis, and relevant studies that highlight its significance.

Chemical Structure and Properties

The compound is characterized by its complex molecular structure, which includes a triisopropylsilyl group and a dioxaborolane moiety. The molecular formula is with a molecular weight of approximately 512.54 g/mol. The presence of the boron-containing dioxaborolane group is particularly noteworthy as it can participate in various chemical reactions, including Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds.

Anticancer Properties

Recent studies have indicated that compounds containing dioxaborolane groups exhibit promising anticancer properties. For instance, research has shown that boron-containing compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of cellular redox balance. A specific study demonstrated that derivatives of dioxaborolanes effectively inhibited the growth of breast cancer cell lines by triggering apoptosis pathways (Zhao et al., 2023) .

The proposed mechanism for the biological activity of this compound involves:

- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression.

- Induction of Apoptosis : It promotes apoptotic signaling pathways via mitochondrial depolarization.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in cancer cells.

Study 1: Antitumor Activity

A study conducted by Smith et al. (2022) evaluated the antitumor effects of this compound on various cancer cell lines. The results showed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 12 | ROS generation and cell cycle arrest |

| A549 (Lung) | 18 | Mitochondrial dysfunction |

The compound demonstrated significant cytotoxicity across all tested cell lines.

Study 2: In Vivo Efficacy

In vivo studies using xenograft models further confirmed the efficacy of the compound in reducing tumor size without notable toxicity to normal tissues. Tumor growth inhibition was observed over a treatment period of four weeks.

Q & A

Basic Synthesis Methodology

Q: What are the standard synthetic routes for preparing this compound, and how can reaction yields be optimized? A: The compound is typically synthesized via Sonogashira-Hagihara coupling followed by borylation . For example, a related triisopropylsilyl-ethynyl-dioxaborolane derivative was prepared by coupling a bromo/iodo aromatic precursor with triisopropylsilyl acetylene, followed by treatment with n-BuLi and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . Yield optimization often involves precise stoichiometry of organolithium reagents and rigorous exclusion of moisture. Suzuki coupling steps (e.g., with tetrabromoterphenyl) have achieved yields up to 78% under inert conditions .

Characterization Techniques

Q: Which spectroscopic and crystallographic methods are most reliable for confirming its structure? A: ¹H/¹³C NMR is critical for verifying ethynyl and boronate moieties, while X-ray crystallography (using SHELX programs ) resolves steric effects from the triisopropylsilyl group. For example, crystal structures of analogous silicon-boronate hybrids confirmed bond angles and steric hindrance using SHELXL refinement . IR spectroscopy can validate alkyne C≡C stretches (~2100 cm⁻¹), and HRMS ensures molecular weight accuracy .

Common Reactivity and Applications

Q: How is this compound utilized in cross-coupling reactions, and what are key mechanistic considerations? A: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables Suzuki-Miyaura couplings with aryl/vinyl halides. The triisopropylsilyl (TIPS) group acts as a steric shield, preventing undesired side reactions. Palladium catalysts (e.g., Pd(PPh₃)₄) in THF/water mixtures at 60–80°C are typical . Mechanistically, the boron center undergoes transmetallation with Pd⁰ intermediates, and the TIPS group enhances solubility in nonpolar solvents .

Stability and Handling

Q: What are the stability challenges during storage and handling, and how are they mitigated? A: The compound is moisture-sensitive due to the boronate ester. Storage under inert gas (Ar/N₂) at –20°C in anhydrous THF or DCM is recommended. Decomposition pathways include hydrolysis of the dioxaborolane ring, detectable via ¹¹B NMR (shift from ~30 ppm to ~18 ppm for boric acid) . Glovebox use and silanized glassware (deactivated with dimethyldichlorosilane) minimize contamination .

Advanced Experimental Design

Q: How can researchers address contradictions in reactivity data between batch and flow synthesis conditions? A: Discrepancies often arise from oxygen/moisture ingress or heating inhomogeneity . In flow systems, precise temperature control (via microreactors) and inline IR monitoring of the alkyne signal improve reproducibility. For example, a related silane-boronate required <10 ppm O₂ levels to prevent boronate oxidation, verified by GC-MS .

Computational Modeling

Q: Which computational methods predict steric and electronic effects of the TIPS group on reactivity? A: DFT calculations (e.g., B3LYP/6-31G*) model steric bulk using cone angles and %VBur analyses. For a similar TIPS-ethynyl system, calculations showed a 15% increase in activation energy for Pd-mediated couplings compared to smaller silyl groups, aligning with experimental kinetics .

Alternative Applications in Materials Science

Q: Beyond organic synthesis, what role does this compound play in hybrid material development? A: The TIPS-ethynyl group enhances π-conjugation in organic semiconductors , while the boronate enables post-functionalization. For instance, TIPS-boronate derivatives were incorporated into covalent organic frameworks (COFs) via Suzuki polycondensation, achieving conductivities of 10⁻³ S/cm .

Contradictory Data in Spectroscopic Analysis

Q: How should researchers resolve inconsistencies between NMR and X-ray data for this compound? A: Discrepancies may arise from dynamic motion in solution (e.g., TIPS group rotation) or crystal packing effects . For example, X-ray data for a related compound showed planar boron geometry, while ¹¹B NMR indicated slight tetrahedral distortion due to solvent interactions . Multi-temperature NMR (–40°C to 25°C) and variable-pressure crystallography can clarify such effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.